Cas no 16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-)
16268-75-0 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
Numero CAS:16268-75-0
MF:C11H22N6
MW:238.332581043243
CID:149009
PubChem ID:27777
Update Time:2025-04-19
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
- 2-N,2-N-diethyl-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4,6-triamine, N,N-diethyl-N',N',N'',N''-tetramethyl-
- 2-Diethylamino-4,6-bis-dimethylamino-s-triazin
- AC1L1DXV
- AI3-60226
- BRN 0660030
- Melamine, N(sup 2),N(sup 2)-diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethyl-
- N(sup 2),N(sup 2)-Diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethylmelamine
- N,N-diethyl-N',N',N'',N''-tetramethyl-[1,3,5]triazine-2,4,6-triamine
- NSC298112
- N6,N6-DIETHYL-N2,N2,N4,N4-TETRAMETHYLMELAMINE
- NSC 298112
- UNII-LX73PF3LRB
- 16268-75-0
- LX73PF3LRB
- 1,3,5-TRIAZINE-2,4,6-TRIAMINE, N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
- DTXSID40167429
- NSC-298112
- N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-, MELAMINE
-
- Inchi: 1S/C11H22N6/c1-7-17(8-2)11-13-9(15(3)4)12-10(14-11)16(5)6/h7-8H2,1-6H3
- Chiave InChI: LGLQBSMADBVAHQ-UHFFFAOYSA-N
- Sorrisi: N(C1N=C(N=C(N(C)C)N=1)N(C)C)(CC)CC
Proprietà calcolate
- Massa esatta: 238.19086
- Massa monoisotopica: 274.167
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.4A^2
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.102g/cm3
- Punto di ebollizione: 367.7ºC at 760 mmHg
- Punto di infiammabilità: 176.2ºC
- Indice di rifrazione: 1.588
- PSA: 48.39
- LogP: 0.84980
1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-) Prodotti correlati
- 16268-92-1(Triethylmelamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso